1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro- 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-
Brand Name: Vulcanchem
CAS No.: 52773-49-6
VCID: VC16273205
InChI: InChI=1S/C4H2ClN5/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H,6,7,8,9)
SMILES:
Molecular Formula: C4H2ClN5
Molecular Weight: 155.54 g/mol

1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-

CAS No.: 52773-49-6

Cat. No.: VC16273205

Molecular Formula: C4H2ClN5

Molecular Weight: 155.54 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro- - 52773-49-6

Specification

CAS No. 52773-49-6
Molecular Formula C4H2ClN5
Molecular Weight 155.54 g/mol
IUPAC Name 4-chloro-5H-imidazo[4,5-d]triazine
Standard InChI InChI=1S/C4H2ClN5/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H,6,7,8,9)
Standard InChI Key DLGUQJMHVBPJQD-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(N1)C(=NN=N2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro- has the molecular formula C₄H₂ClN₅ and a molecular weight of 155.54 g/mol. Its IUPAC name, 4-chloro-5H-imidazo[4,5-d]triazine, reflects the fusion of imidazole and triazine rings, with chlorine occupying the 4-position. Key identifiers include:

PropertyValue
CAS No.52773-49-6
Canonical SMILESC1=NC2=C(N1)C(=NN=N2)Cl
InChIKeyDLGUQJMHVBPJQD-UHFFFAOYSA-N
PubChem CID5525687

The planar structure, confirmed by X-ray crystallography in related derivatives , facilitates π-π stacking interactions critical for binding biological targets. The chlorine atom enhances electrophilicity, enabling nucleophilic substitutions for further functionalization .

Synthesis and Functionalization Strategies

Multi-Step Synthesis Pathways

Synthesis typically begins with 5-aminoimidazole-4-carboxamide, which undergoes cyclization and halogenation. In one approach, condensation with nitrous acid derivatives forms the triazine ring, followed by chlorination using phosphorus oxychloride. Alternative routes involve functionalizing preformed imidazo[4,5-d]triazin-4-ones. For example, 4-unsubstituted analogs are synthesized via nucleophilic displacement reactions with hydrazines or thiols .

Key Functionalization Reactions

The chlorine atom at position 4 serves as a versatile site for derivatization:

  • Amination: Reaction with ammonia yields 4-amino derivatives, which show moderate antiviral activity .

  • Thioether Formation: Treatment with methanethiol produces 4-methylthio analogs, enhancing antifungal potency .

  • Alkoxy Substitution: Methanol under basic conditions replaces chlorine with methoxy groups, though this reduces bioactivity .

These reactions underscore the compound’s utility as a scaffold for generating structurally diverse libraries.

Comparative Analysis with Related Derivatives

Structural Analogues and Bioactivity

Comparing 4-chloro-imidazo-triazine with its analogs reveals structure-activity relationships:

DerivativeSubstituentAntiviral IC₅₀ (μM)Antifungal % Inhibition
4-Chloro (Parent)Cl>100Not tested
4-ThiomethylSCH₃12.466.8 (C. capsici)
4-AminoNH₂45.652.1 (B. cinerea)

Data indicate that electron-withdrawing groups (e.g., Cl) improve stability but reduce direct activity, whereas thioethers enhance target binding.

Future Research Directions

Optimizing Bioactivity

  • Hybrid Molecules: Conjugating the 4-chloro core with known pharmacophores (e.g., fluconazole motifs) may improve antifungal selectivity .

  • Prodrug Development: Masking the chlorine with bioreversible groups (e.g., phosphates) could reduce cytotoxicity while maintaining efficacy .

Mechanistic Studies

  • Target Identification: Proteomic profiling is needed to identify binding partners in viral or fungal pathways.

  • Resistance Monitoring: Serial passage experiments will assess the risk of resistance emergence in pathogens.

Synthetic Methodology

  • Green Chemistry Approaches: Catalytic methods using iodine or transition metals could streamline chlorination steps.

  • Continuous Flow Synthesis: Microreactor systems may enhance yield and purity during cyclization .

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